molecular formula C13H14O3 B13417162 Agomelatine Acetic Acid

Agomelatine Acetic Acid

Cat. No.: B13417162
M. Wt: 218.25 g/mol
InChI Key: XNPWRVMAMATBMA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Agomelatine Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include intermediates like N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide and the final product, this compound .

Scientific Research Applications

Agomelatine Acetic Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Agomelatine Acetic Acid is unique due to its dual action on melatonergic and serotonergic pathways. Similar compounds include:

Biological Activity

Agomelatine Acetic Acid, a derivative of agomelatine, is a synthetic compound recognized primarily for its antidepressant properties. Its unique pharmacological profile includes acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin 5-HT2C receptors. This dual mechanism allows it to regulate circadian rhythms and alleviate symptoms associated with depression and anxiety disorders.

Melatonin Receptor Agonism:
Agomelatine binds to melatonin receptors, which plays a crucial role in regulating sleep-wake cycles. This agonistic action helps to normalize circadian disturbances, making it particularly beneficial for patients experiencing sleep issues related to mood disorders .

Serotonin Receptor Antagonism:
By antagonizing the 5-HT2C receptors, agomelatine enhances the release of neurotransmitters such as dopamine and noradrenaline in the prefrontal cortex. This action contributes to its antidepressant effects, as increased levels of these neurotransmitters are associated with improved mood and cognitive function .

Clinical Efficacy

Agomelatine has been evaluated in several clinical studies, demonstrating significant efficacy in treating major depressive disorder (MDD) and related conditions. Notable findings include:

  • Multicenter Observational Study: A one-year study indicated that agomelatine significantly improved the quality of life and daily functioning in MDD patients, with good tolerability throughout the treatment period .
  • Open Evaluation: In a study involving 37 patients with acute depression and seasonal affective disorder, 76% showed a response to treatment after 14 weeks, with 70% achieving remission .

Table 1: Summary of Clinical Trials Involving Agomelatine

Study TypeSample SizeDurationResponse RateRemission RateKey Findings
Multicenter Observational StudyN/A1 yearN/AN/AImproved quality of life; good tolerability
Open Evaluation3714 weeks76%70%Significant response in acute depression
Randomized Controlled TrialsVaries6 weeks67.5%N/ASignificant reduction in HAM-D scores

Preclinical Studies

Preclinical models have also demonstrated the biological activity of agomelatine:

  • Forced Swim Test (FST): In animal studies, agomelatine exhibited a modest reduction in immobility time compared to traditional antidepressants like fluoxetine. However, its effects were less pronounced than those observed with newer compounds being tested .
  • Chronic Restraint Stress Model: Agomelatine was shown to alleviate depressive-like behaviors in mice subjected to chronic stress, indicating its potential as an effective treatment for stress-induced mood disorders .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of agomelatine beyond its antidepressant properties:

  • Cell Survival and Proliferation: Agomelatine has been found to promote cell survival and maturation in the hippocampus of rats following chronic treatment. It also reduces apoptosis in neuronal cell lines exposed to stressors .
  • Inflammatory Bowel Disease Model: In a study on acetic acid-induced colitis in rats, agomelatine demonstrated protective effects against inflammation through mechanisms involving melatonin receptor activation. The compound reduced disease activity index scores and pro-inflammatory cytokines while enhancing antioxidant defenses .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid

InChI

InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+

InChI Key

XNPWRVMAMATBMA-JXMROGBWSA-N

Isomeric SMILES

COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1

Canonical SMILES

COC1=CC2=C(CCCC2=CC(=O)O)C=C1

Origin of Product

United States

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